N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features a pyrrole ring, a fluorophenyl group, and an acetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target the insect ryanodine receptor , which is a promising target for the development of novel insecticides .
Mode of Action
It can be inferred from similar compounds that they may act as possible activators of the insect ryanodine receptor .
Biochemical Pathways
Based on the target of action, it can be inferred that the compound may affect the calcium signaling pathway, as the ryanodine receptor is a calcium channel in the sarcoplasmic reticulum of cells .
Result of Action
Similar compounds have shown moderate to high insecticidal activities against certain insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyrrole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogenated derivatives, organometallic reagents, and various catalysts.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Amines, reduced acetamide derivatives.
Substitution: Halogenated pyrrole derivatives, substituted fluorophenyl compounds.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, which can influence its properties and applications.
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-bromophenyl)acetamide:
Uniqueness
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated analogs. The combination of the pyrrole ring, propyl chain, and fluorophenyl group also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(3-pyrrol-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-6-4-13(5-7-14)12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIJLMBTECOJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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